molecular formula C8H4Br2OS B8345789 2,3-Dibromo-benzo[b]thiophen-6-ol

2,3-Dibromo-benzo[b]thiophen-6-ol

Cat. No. B8345789
M. Wt: 307.99 g/mol
InChI Key: ZZFHHYRPEQWPRX-UHFFFAOYSA-N
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Patent
US07585977B2

Procedure details

Dissolve 2,2-dimethyl-propionic acid 2,3-dibromo-benzo[b]thiophen-6-yl ester (32 g, 82 mmol) in ethanol (725 mL), add 50% aqueous solution of potassium hydroxide (39 mL, 328 mmol) and heat to reflux for 4 hours. Concentrate in vacuo to ½ volume, partition between ethyl acetate (500 mL) and saturated aqueous ammonium chloride (500 mL), separate layers, wash organic with saturated aqueous ammonium chloride (2×500 mL), and brine (300 mL). Dry with sodium sulfate, filter, and concentrate in vacuo to give 25.5 g of 2,3-dibromo-benzo[b]thiophen-6-ol (100%).
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
725 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
39 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]2[CH:7]=[C:8]([O:11]C(=O)C(C)(C)C)[CH:9]=[CH:10][C:4]=2[C:3]=1[Br:18].[OH-].[K+]>C(O)C>[Br:1][C:2]1[S:6][C:5]2[CH:7]=[C:8]([OH:11])[CH:9]=[CH:10][C:4]=2[C:3]=1[Br:18] |f:1.2|

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
BrC1=C(C2=C(S1)C=C(C=C2)OC(C(C)(C)C)=O)Br
Name
Quantity
725 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
39 mL
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heat
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
partition between ethyl acetate (500 mL) and saturated aqueous ammonium chloride (500 mL)
CUSTOM
Type
CUSTOM
Details
separate layers
WASH
Type
WASH
Details
wash organic with saturated aqueous ammonium chloride (2×500 mL), and brine (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C2=C(S1)C=C(C=C2)O)Br
Measurements
Type Value Analysis
AMOUNT: MASS 25.5 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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